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Compound of Interest |

Compound Name: 4,7-Dimethyloctan-4-ol
CAS No.: 19781-13-6
Cat. No.: B008989
. J

Executive Summary & Strategic Context

Target Analyte: 4,7-Dimethyloctan-4-ol (CAS: 19781-13-6) Primary Application: Fragrance
chemistry, pharmaceutical intermediates, and surfactant synthesis.[1][2] Differentiation
Challenge: Distinguishing the target from its constitutional isomers, particularly
Tetrahydrolinalool (3,7-Dimethyloctan-3-ol), is critical in quality control and synthesis
verification.[1][2] While both share the molecular formula

and similar physical properties, their pharmacological and olfactory profiles differ significantly.

[1][2]

This guide provides a definitive spectroscopic comparison (MS, NMR, IR) to enable
unambiguous identification. It moves beyond basic data listing to explain the mechanistic
origins of the spectral differences, empowering researchers to validate their analytical
workflows.[1][2]

Structural Analysis & Chirality

Before analyzing spectra, one must understand the molecular topology that dictates the
signals.[1][2]

Target Molecule: 4,7-Dimethyloctan-4-ol[1][2][3][4]

e Core Structure: A tertiary alcohol on an octane chain.[1][2]
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o Substituents at C4 (Chiral Center): Hydroxyl (-OH), Methyl (-CH3), Propyl (-CH2CH2CH3),
and Isopentyl (-CH2CH2CH(CH3)2).[1][2]

o Substituents at C7 (Achiral): The C7 position features a gem-dimethyl terminus (isopropy!
group), rendering it achiral.[1][2]

» Stereochemistry: The molecule possesses one chiral center (C4), existing as a pair of
enantiomers (

).[1][2] In standard achiral solvents (CDCI3), these enantiomers exhibit identical NMR/MS/IR
spectra.[1][2]

Key Isomer: Tetrahydrolinalool (3,7-Dimethyloctan-3-ol)

[1][2][5]

» Core Structure: A tertiary alcohol shifted by one carbon.[1][2]

o Substituents at C3 (Chiral Center): Hydroxyl (-OH), Methyl (-CH3), Ethyl (-CH2CH3), and 4-
Methylpentyl (-CH2CH2CH2CH(CH3)2).[1][2]

 Differentiation Vector: The variation in alkyl chain lengths attached to the quaternary carbon
(Propyl/Isopentyl vs. Ethyl/4-Methylpentyl) drives the spectroscopic divergence.[1][2]

Experimental Methodologies

To ensure reproducibility, the following protocols define the data acquisition standards used for
this comparison.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol[1][2]

e Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 pm film).[1][2]
e Carrier Gas: Helium at 1.0 mL/min (constant flow).[1][2]
o Temperature Program: 60°C (hold 2 min)

240°C at 10°C/min.
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« lonization: Electron Impact (El) at 70 eV.[1][2]

o ** Rationale:** A non-polar column separates isomers based on boiling point and van der
Waals interactions, while 70 eV EI promotes characteristic

-cleavage fragmentation.[1][2]

Nuclear Magnetic Resonance (NMR) Protocol[1][2]

e Solvent:

(Deuterated Chloroform) with TMS internal standard (0.00 ppm).[1][2]

e Frequency: 400 MHz (

), 100 MHz (

)-[11[2]

e Concentration: ~10 mg/mL to prevent intermolecular H-bonding shifts.[1][2]

Comparative Spectroscopic Data
Mass Spectrometry (EI-MS) Fragmentation

Tertiary alcohols undergo predictable

-cleavage, where the bond between the carbinol carbon and an adjacent alkyl group breaks.[1]
[2] The charge remains on the oxygen-containing fragment (oxonium ion).[1][2] The stability of
the lost radical dictates the abundance, but steric factors also play a role.[1][2]

Table 1: Diagnostic MS Fragments (m/z)
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Fragment Origin

4,7-Dimethyloctan-
4-ol (Target)

Tetrahydrolinalool Mechanistic

(Isomer) Explanation

Molecular lon (

158 (Weak/Absent)

Tertiary alcohols

158 (Weak/Absent) dehydrate rapidly;

) is rarely seen.[1][2]
Loss of the medium-
115 (Loss of Propyl, 129 (Loss of Ethyl, )
_Cleavage 1 43) 29) length alkyl chain.[1]
[2]
87 (Loss of Isopentyl, 73 (Loss of 4- Loss of the longest
-Cleavage 2 -71) Methylpentyl, -85) alkyl chain.[1][2]
The oxonium ion
73 is highly
Base Peak 87 or 69 3 characteristic of ethyl-
substituted tertiary
alcohols.[1][2]
Dehydration ( Both form isomeric
140 140 octenes; less useful

)

for identification.[1][2]

Analyst Note: The presence of m/z 87 and 115 confirms the 4,7-isomer.[1][2] If you see m/z 73

and 129, you have Tetrahydrolinalool.[1][2]

Carbon-13 NMR () Shift Comparison

The chemical shift of the quaternary carbon (C-OH) and the adjacent methyls provides a

"fingerprint."[1][2]

Table 2:
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NMR Chemical Shifts (ppm in

)
Carbon 4,7-Dimethyloctan- . Differentiation
] Tetrahydrolinalool ]
Environment 4-ol Logic
Steric compression
from the propyl group
Quaternary C-OH ~74.5 ppm ~73.2 ppm (4,7-isomer) vs. ethyl
(3,7-isomer) alters the
shift.[1][2]
Subtle difference due
-Methyl ( _
~27.0 ppm ~27.8 ppm to local magnetic
-C-OH) anisotropy.[1][2]
The methylene
Adjacent attached to the C-OH
Propyl C1: ~42 ppm Ethyl C1: ~34 ppm is significantly
(Upfield) different (Propyl vs

Ethyl).[1][2]

Mechanistic Visualization

To aid in interpreting the MS data, the following diagram illustrates the

-cleavage pathways that generate the diagnostic ions.

Alpha Cleavage A

4,7-Dimethyloctan-4-ol
(M+ = 158)

Loss of Propyl (-43)
Oxonium lon: m/z 115

Alpha Cleavage B Loss of Isopentyl (-71)
Oxonium lon: m/z 87

Alpha Cleavage A

Tetrahydrolinalool

(Kelully)

Alpha Cleavage B

Loss of Ethyl (-29)
Oxonium lon: m/z 129

Loss of 4-Methylpentyl (-85)
Oxonium lon: m/z 73
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Click to download full resolution via product page

Figure 1: Comparative Mass Spectrometry Fragmentation Pathways.[1][2] The distinct alkyl
substituents lead to unique mass fragments (Red for Target, Green for Isomer).[1][2]

Synthesis & Workflow Validation

When synthesizing 4,7-Dimethyloctan-4-ol (e.g., via Grignard reaction of 4-methyl-2-
pentanone with propylmagnesium bromide), the primary impurity is often unreacted ketone or
dehydration products (alkenes).[1][2]

Validation Checklist:
¢ |R Check: Confirm broad -OH stretch at 3300-3400

and absence of Carbonyl (C=0) at 1715
[1112]

e GC-MS Check: Look for the m/z 87 base peak. If m/z 73 dominates, the product is likely the
ethyl isomer (wrong Grignard reagent used).[1][2]

o Refractive Index: 1.430 - 1.435 (Target) vs 1.431 - 1.436 (Isomer).[1][2] Note: Physical
properties are often too close for definitive ID; rely on MS/NMR.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Comparative Spectroscopic Guide: 4,7-Dimethyloctan-
4-ol vs. Structural Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b008989#comparing-spectroscopic-data-of-4-7-
dimethyloctan-4-ol-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4_7-Dimethyloctan-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/89224
https://webbook.nist.gov/cgi/cbook.cgi?ID=C78693
https://www.benchchem.com/product/b008989#comparing-spectroscopic-data-of-4-7-dimethyloctan-4-ol-isomers
https://www.benchchem.com/product/b008989#comparing-spectroscopic-data-of-4-7-dimethyloctan-4-ol-isomers
https://www.benchchem.com/product/b008989#comparing-spectroscopic-data-of-4-7-dimethyloctan-4-ol-isomers
https://www.benchchem.com/product/b008989#comparing-spectroscopic-data-of-4-7-dimethyloctan-4-ol-isomers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b008989?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

